3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Description
Crystallographic Studies of Imidazo[1,5-a]pyridine Derivatives
Crystallographic investigations of imidazo[1,5-a]pyridine derivatives reveal critical insights into molecular packing and intermolecular interactions. For example, in related imidazo[1,5-a]pyridine systems, the fused-ring system exhibits near-planarity, with root-mean-square (r.m.s.) deviations typically less than 0.01 Å. Key structural features include:
- Planarity of the fused ring : The imidazo[1,5-a]pyridine core demonstrates quasiplanar geometry, enabling efficient π-conjugation across the aromatic system.
- Dihedral angles : The 4-chlorophenyl substituent forms a dihedral angle of approximately 28–29° with the imidazo[1,5-a]pyridine plane, which minimizes steric hindrance while allowing partial conjugation.
- Hydrogen-bonding networks : In crystal structures, C–H⋯N and C–H⋯O interactions often stabilize extended molecular chains or layers.
Table 1: Comparative Crystallographic Data for Imidazo[1,5-a]pyridine Derivatives
Electronic Structure and Aromaticity in Fused Heterocyclic Systems
The electronic properties of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde are governed by its fused ring system and substituents:
- π-Acceptor character : The imidazo[1,5-a]pyridine core exhibits strong π-acceptor behavior due to conjugation between the pyridine and imidazole rings, as evidenced by downfield shifts in 13C NMR spectra of carbene carbons.
- Aromatic stabilization : The fused system maintains aromaticity through delocalized π-electrons, with resonance structures stabilizing the planar geometry.
- Substituent effects : The 4-chlorophenyl group introduces electron-withdrawing inductive effects, modulating the electronic distribution and potentially enhancing reactivity at the formyl position.
Conformational Analysis of 4-Chlorophenyl Substituent Orientation
The orientation of the 4-chlorophenyl group is critical for determining intermolecular interactions and molecular packing:
- Dihedral angle : In related derivatives, the dihedral angle between the imidazo[1,5-a]pyridine and aryl substituents typically ranges from 28° to 51°, depending on steric and electronic factors. For example, in 1-methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridinium-2-olate, the dihedral angle is 51.14°, influenced by intramolecular hydrogen bonding.
- Steric interactions : The bulky 4-chlorophenyl group minimizes coplanarity with the central ring, reducing steric strain while allowing π–π stacking with adjacent molecules.
Table 2: Dihedral Angles in Imidazo[1,5-a]pyridine Derivatives with Aryl Substituents
Comparative Structural Studies with Related Imidazopyridine Analogues
Structural comparisons with other imidazopyridine derivatives highlight the unique features of this compound:
- Imidazo[1,2-a]pyridines : These isomers exhibit distinct dihedral angles (e.g., 28.61° in 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde) and different hydrogen-bonding patterns.
- 3-Phenylimidazo[1,5-a]pyridine : The absence of the chloro substituent leads to greater planarity and stronger π–π interactions, as seen in its melting point (108–112°C).
- Imidazo[4,5-b]pyridines : These derivatives often adopt non-planar conformations due to steric clashes between substituents, reducing intermolecular stacking efficiency.
Table 3: Structural and Thermodynamic Properties of Imidazopyridine Analogues
Properties
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCWTLEGLJZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383121 | |
| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446269-62-1 | |
| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
- Catalyst: Bi(OTf)3 (5 mol%)
- Acid: p-TsOH·H2O (7.5 equivalents optimal)
- Solvent: Acetonitrile (MeCN), typically 15 equivalents relative to substrate
- Temperature: 150 °C
- Reaction time: Overnight (approximately 12-16 hours)
- Reaction vessel: Thick-walled sealed tube to maintain pressure and temperature
Typical Synthetic Procedure
- The benzylic alcohol precursor (e.g., pyridinylmethanol derivative) is dissolved in acetonitrile.
- Bi(OTf)3 and p-TsOH·H2O are added to the solution.
- The mixture is sealed in a thick-walled tube and heated at 150 °C overnight.
- After completion, the reaction mixture is cooled, quenched with saturated sodium bicarbonate solution, and extracted with ethyl acetate.
- The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to afford the pure 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.
Reaction Optimization Insights
| Entry | Bi(OTf)3 (mol %) | p-TsOH·H2O (equiv) | MeCN (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 3 | 0 | 5.0 | - | 0:1 | 13 |
| 6 | 5 | 5.0 | 15 | - | 86 |
| 7 | 5 | 5.0 | 30 | - | 88 |
| 9 | 5 | 7.5 | 15 | - | 97 |
Table 1: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
The data indicate that the presence of Bi(OTf)3 is critical for high yields, and increasing the amount of p-TsOH·H2O to 7.5 equivalents optimizes the yield to 97%. Acetonitrile serves both as solvent and nitrile source, with 15 equivalents being sufficient for optimal conversion.
Substrate Scope and Influence of Substituents
The methodology tolerates various substituents on both the pyridine ring and the aryl moiety, including halogens and methyl groups, though steric hindrance can reduce yields.
| Entry | Substrate (R1) | Substituent Position | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorophenyl (target compound) | Para | 97 |
| 2 | Methyl | Ortho | 93 |
| 3 | Chlorine | Ortho | 88 |
| 4 | Bromine | Ortho | 75 |
| 5 | Methoxy | Para | 32 |
Table 2: Effect of Substituents on Yield of Imidazo[1,5-a]pyridine Derivatives
Notably, electron-donating groups such as para-methoxyphenyl reduce the yield significantly due to possible side reactions like para-quinone methide formation under acidic conditions.
Mechanistic Insights
The reaction proceeds via the following key steps:
- Generation of a benzylic carbocation intermediate catalyzed by Bi(OTf)3 and p-TsOH.
- Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
- Intramolecular cyclization involving the pyridine nitrogen.
- Rearomatization to yield the imidazo[1,5-a]pyridine core.
Side products may form via nucleophilic addition of alcohol to the nitrilium ion followed by hydrolysis, which can be minimized by optimized reaction conditions.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Pyridinylmethanol derivatives, nitriles (e.g., acetonitrile) |
| Catalyst | Bi(OTf)3 (5 mol%) |
| Acid | p-TsOH·H2O (7.5 equivalents) |
| Solvent | Acetonitrile (15 equivalents) |
| Temperature | 150 °C |
| Reaction Time | Overnight (~12-16 hours) |
| Workup | Quenching with NaHCO3, extraction with EtOAc |
| Purification | Silica gel chromatography (20% EtOAc/hexane) |
| Yield | Up to 97% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, especially those targeting cancer. Research has demonstrated its effectiveness against various human cancer cell lines. For instance, a study found that imidazo[1,5-a]pyridine-chalcone derivatives exhibited promising cytotoxicity against breast (MDA-MB-231) and colon (RKO) cancer cell lines, with IC50 values indicating significant potency . The mechanism of action includes inducing apoptosis and disrupting microtubule formation, which is vital for cancer cell division .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer properties, 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has been investigated for anti-inflammatory and antimicrobial activities. Its derivatives have shown potential in treating inflammatory diseases by modulating enzyme activity related to inflammation pathways .
Biological Research
Mechanistic Studies
The compound is utilized in biological research to elucidate the mechanisms of action for various enzymes and receptors. For example, studies have explored its interaction with the human constitutive androstane receptor (CAR), providing insights into metabolic regulation and potential therapeutic targets for liver diseases .
Cellular Studies
Research involving this compound has also focused on cellular responses to drug treatments. It has been used in assays to evaluate cytotoxicity and the induction of oxidative stress in cancer cells, furthering the understanding of drug efficacy and safety profiles .
Material Science
Polymer Applications
this compound can be incorporated into polymer matrices to enhance their properties. This application is particularly relevant in developing advanced materials for electronics and coatings that require specific mechanical or chemical attributes .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatography and spectrometry. Its stability and well-defined properties make it suitable for accurately analyzing complex mixtures in various samples .
Agrochemical Applications
Crop Protection and Yield Improvement
The compound is being explored for its potential use in developing agrochemicals aimed at improving crop yield and pest resistance. This aligns with sustainable agricultural practices that seek to minimize chemical inputs while maximizing productivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and its analogs:
Substituent Effects and Functional Group Analysis
Electron-Withdrawing Groups (EWGs): Chloro vs. Trifluoromethyl vs. Nitro
- 4-Chlorophenyl (Target Compound) : The chloro group is a moderate EWG, enhancing electrophilicity at the aldehyde group while improving lipid solubility. This balance makes it suitable for reactions requiring controlled reactivity, such as Schiff base formation .
- 4-Trifluoromethylphenyl (Compound 10c) : The CF₃ group is a stronger EWG than Cl, leading to increased electron deficiency at the aldehyde. This may accelerate nucleophilic additions but reduce stability under acidic conditions. The higher molecular weight (290.24 g/mol) and 80% synthesis yield suggest efficient scalability .
- Its molecular weight (267.24 g/mol) is comparable to the chloro analog, but the nitro group’s meta position may disrupt π-stacking interactions in biological systems .
Positional Isomerism: Para vs. Meta Substitution
- The para -substituted chloro and CF₃ analogs allow symmetric electronic effects, favoring planar molecular conformations. In contrast, the meta -nitro derivative creates asymmetry, which could alter binding affinities in protein targets .
Unsubstituted Core (CAS 6188-43-8)
The absence of aryl substituents reduces steric bulk and lipophilicity, making the unsubstituted compound more water-soluble but less target-specific in hydrophobic environments .
Biological Activity
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound that has garnered significant interest in the fields of pharmaceutical development and biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 446269-62-1
- Molecular Formula : C14H9ClN2O
- Molecular Weight : 256.69 g/mol
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Its structure allows for effective interaction with biological targets, making it valuable in drug discovery and development.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : It has been identified as a potential lead compound in developing anti-cancer drugs due to its ability to inhibit tumor cell proliferation.
- Enzyme Interaction : The compound has been used to study the mechanisms of action of enzymes and receptors, contributing to a better understanding of disease pathways and therapeutic targets .
Biological Activity Overview
Study 1: Anticancer Potential
In a study examining the anticancer properties of derivatives of imidazo[1,5-a]pyridine compounds, this compound demonstrated significant inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of approximately 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics.
Study 2: Enzyme Activation
A study investigating the activation of human CAR revealed that compounds similar to this compound activated CAR at nanomolar concentrations. This activation was linked to enhanced expression of drug-metabolizing enzymes in primary human hepatocytes, suggesting implications for drug metabolism and safety profiles in pharmacology .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?
Answer:
The compound can be synthesized via Vilsmeier-Haack formylation. A typical procedure involves reacting 3-(4-chlorophenyl)imidazo[1,5-a]pyridine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours. The reaction is monitored by TLC, followed by extraction, silica gel chromatography, and crystallization from ethyl acetate/petroleum ether . Alternative routes for analogous imidazo[1,5-a]pyridine derivatives include [4+1] dehydrocyclization mediated by CBr₄, which may require optimization for substituent compatibility .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic proton environments and aldehyde functionality.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ peak).
- X-ray Crystallography: Resolves molecular geometry and confirms regiochemistry of substituents, as demonstrated for structurally similar compounds .
- HPLC/GC-MS: Ensures >98% purity, particularly for intermediates in multi-step syntheses .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding experimental conditions. The ICReDD framework integrates reaction path searches with machine learning to narrow optimal parameters (solvent, temperature, catalyst). For example, DMF’s polarity and POCl₃’s electrophilicity in the Vilsmeier-Haack reaction can be computationally validated to minimize side products . Feedback loops between experimental data (e.g., yield vs. temperature) and simulations refine predictive models .
Advanced: What experimental design strategies are recommended for optimizing reaction conditions?
Answer:
Use factorial design (e.g., 2³ full factorial) to evaluate variables:
- Factors: Temperature, POCl₃ stoichiometry, reaction time.
- Responses: Yield, purity, byproduct formation.
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error experimentation. For example, a central composite design resolved optimal conditions for analogous imidazo[1,5-a]pyridine derivatives, achieving 85% yield .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core modifications: Introduce substituents at the imidazo[1,5-a]pyridine scaffold (e.g., methyl, trifluoromethyl) to assess electronic/steric effects.
- Pharmacophore mapping: Use molecular docking to evaluate interactions with biological targets (e.g., kinases).
- Data analysis: Multivariate regression correlates substituent properties (Hammett σ, logP) with activity. For example, 3-(pyridin-3-yl) analogs showed enhanced binding affinity in kinase inhibition assays .
Basic: What safety protocols are essential for handling this compound in academic labs?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid contact (H315/H319 hazards).
- Ventilation: Use fume hoods due to volatile reagents (POCl₃, DMF).
- Storage: In airtight containers at 2–8°C, away from oxidizers (P403+P233).
- Waste disposal: Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .
Advanced: What alternative synthetic routes exist for generating structurally diverse analogs?
Answer:
- Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position.
- Cycloaddition: [3+2] cycloaddition with nitrile oxides to expand the heterocyclic core.
- Post-functionalization: Reductive amination of the aldehyde group to generate secondary amines.
These routes require tailored catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent optimization (e.g., THF vs. DCM) .
Advanced: How do reactor design and process parameters influence scalability?
Answer:
- Batch vs. flow reactors: Flow systems improve heat transfer for exothermic steps (e.g., POCl₃ addition).
- Mixing efficiency: High-shear impellers prevent local hotspots in DMF-mediated reactions.
- In-line analytics: PAT (Process Analytical Technology) monitors reaction progress via FTIR/Raman spectroscopy.
Classified under CRDC RDF2050112 (reaction fundamentals and reactor design), these factors are critical for transitioning from milligram to gram-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
